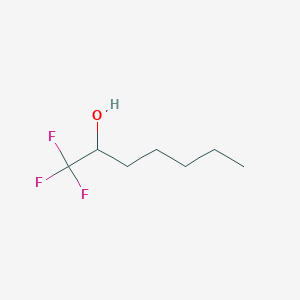

1,1,1-Trifluoroheptan-2-ol

Description

Established Reaction Pathways

Established methods for synthesizing secondary alcohols like 1,1,1-Trifluoroheptan-2-ol often involve the reaction of a Grignard reagent with an appropriate aldehyde. commonorganicchemistry.comorganicchemistrytutor.com These pathways are well-documented and widely used in organic chemistry.

The Grignard reaction is a cornerstone of carbon-carbon bond formation and a primary method for producing secondary alcohols. commonorganicchemistry.comorganicchemistrytutor.comchemistrysteps.com The synthesis of this compound via this approach involves the reaction of a pentylmagnesium halide (e.g., pentylmagnesium bromide) with 2,2,2-trifluoroacetaldehyde. The nucleophilic pentyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the fluorinated aldehyde. youtube.comlibretexts.org A subsequent aqueous workup protonates the resulting alkoxide to yield the final alcohol product. chemistrysteps.com

The general mechanism involves the formation of a polar carbon-magnesium bond in the Grignard reagent, which renders the carbon atom nucleophilic. youtube.comlibretexts.org This nucleophile readily adds to the carbonyl group of aldehydes or ketones. organicchemistrytutor.com For the synthesis of this compound, the key reactants are:

Grignard Reagent: Pentylmagnesium bromide (CH₃(CH₂)₄MgBr)

Aldehyde: 2,2,2-Trifluoroacetaldehyde (CF₃CHO)

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the Grignard reagent. libretexts.org

Table 1: Grignard Reaction for this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Alternative synthetic strategies provide flexibility and can be adapted to generate a variety of related compounds. nih.govassets-servd.host One such modular approach involves the use of trifluoromethyl-containing building blocks. For instance, the reaction of an aldehyde with (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) can generate a trifluoromethylated alcohol. nih.gov This method allows for the introduction of the trifluoromethyl group onto a pre-existing carbon skeleton.

Another versatile route could involve the reduction of a corresponding ketone, 1,1,1-trifluoroheptan-2-one (B12847238). cognitoedu.org This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield the secondary alcohol. The choice of reducing agent can be critical and may influence the reaction's selectivity and functional group tolerance. assets-servd.host These alternative pathways are valuable for creating libraries of structurally diverse fluorinated compounds. nih.gov

Enantioselective Synthesis of Chiral this compound

Since this compound possesses a chiral center at the C-2 position, the development of enantioselective synthetic methods is crucial for applications where a specific enantiomer is required, such as in the pharmaceutical industry. lookchem.comscbt.combccollegeasansol.ac.in

Catalytic asymmetric hydrogenation is a powerful technique for producing enantiomerically enriched alcohols from prochiral ketones. dicp.ac.cnethz.ch The synthesis of chiral this compound can be achieved by the asymmetric reduction of 1,1,1-trifluoroheptan-2-one. This transformation typically employs a chiral catalyst, often a transition metal complex with a chiral ligand, and a hydrogen source. ethz.ch

For example, ruthenium or rhodium complexes with chiral phosphine (B1218219) ligands like BINAP have been successfully used for the asymmetric hydrogenation of various ketones. ethz.ch The choice of catalyst and reaction conditions, such as solvent and temperature, can significantly impact the enantiomeric excess (e.e.) of the product. dicp.ac.cnnih.gov The use of fluorinated alcohols as solvents has been shown to dramatically improve both yield and enantioselectivity in some catalytic asymmetric hydrogenations of fluorinated iminoesters. dicp.ac.cn

Table 2: Catalytic Asymmetric Hydrogenation

| Precursor | Catalyst Type | Product | Key Feature |

|---|

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net In the synthesis of chiral this compound, a chiral auxiliary can be attached to a precursor molecule to control the diastereoselectivity of a key bond-forming step. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org

Commonly used chiral auxiliaries include Evans oxazolidinones and camphor-derived auxiliaries. researchgate.net For instance, an enolate derived from an acyl-oxazolidinone could undergo a diastereoselective aldol (B89426) reaction with 2,2,2-trifluoroacetaldehyde. Subsequent cleavage of the auxiliary would provide the chiral alcohol. The stereochemical outcome is dictated by the steric and electronic properties of the chiral auxiliary, which creates a biased environment for the incoming reagent. wikipedia.org

Diastereoselective synthesis aims to create a specific diastereomer of a molecule that already contains at least one chiral center. bccollegeasansol.ac.ind-nb.info This approach is relevant when a precursor to this compound already possesses a stereocenter. The existing chirality can influence the formation of the new stereocenter at the C-2 position. bccollegeasansol.ac.in

For example, if a chiral aldehyde is reacted with a trifluoromethyl nucleophile, the stereochemical outcome at the newly formed alcohol center can be influenced by the pre-existing chiral center in the aldehyde. The relative stereochemistry of the product (syn or anti) will depend on the nature of the reactants and the reaction conditions. d-nb.info Lewis acid catalysis can play a significant role in enhancing the diastereoselectivity of such reactions. d-nb.inforsc.org The development of highly diastereoselective methods is crucial for the synthesis of complex molecules with multiple stereogenic centers. osi.lvchemrxiv.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoroheptan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3O/c1-2-3-4-5-6(11)7(8,9)10/h6,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVHSPAONQXAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1,1 Trifluoroheptan 2 Ol

Advanced Synthetic Strategies and Process Development

Modern organic synthesis increasingly relies on strategies that offer high efficiency, atom economy, and the ability to construct complex molecular architectures in a streamlined fashion. For a target molecule like 1,1,1-Trifluoroheptan-2-ol, advanced methods are sought to control stereochemistry and introduce functionality that can be further elaborated.

A key strategy in the synthesis of fluorinated molecules is the use of pre-fluorinated building blocks. These are synthons that already contain the fluoroalkyl group and can be incorporated into a larger molecule through various chemical transformations. This approach avoids the often harsh conditions required for direct fluorination or trifluoromethylation at a late stage of a synthetic sequence.

One prominent example of a fluoroalkylated building block is (Trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), which serves as a nucleophilic trifluoromethyl source. Research has demonstrated the synthesis of a functionalized derivative of this compound using this reagent. In a synthetic route aimed at producing N8-acetylspermidine analogues, a key intermediate, N,N'-Bis(tert-butoxycarbonyl)-7-[(3-aminopropyl)amino]-1,1,1-trifluoroheptan-2-ol, was synthesized from its corresponding aldehyde. nih.gov The reaction involves the nucleophilic addition of the trifluoromethyl group from TMSCF₃ to the aldehyde, catalyzed by a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov

Table 1: Synthesis of a Functionalized this compound Analogue

| Step | Reactant | Reagents | Product |

|---|

This method highlights the utility of TMSCF₃ as a building block for introducing the trifluoromethyl carbinol moiety present in this compound into a complex, functionalized molecule.

Another approach involves the use of bromo-functionalized trifluoromethyl ketones as precursors. For instance, 7-Bromo-1,1,1-trifluoroheptan-2-one can be synthesized from 6-bromohexanoyl chloride. researchgate.net This ketone is a versatile building block itself. The reduction of the ketone functionality would directly yield a bromo-substituted derivative of this compound. This bromo-derivative can then be used in a variety of cross-coupling reactions to introduce further molecular diversity.

Multicomponent reactions (MCRs) and cascade (or domino) reactions are powerful tools in modern organic synthesis, allowing for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. mnstate.edulookchem.com These strategies lead to a significant increase in molecular complexity from simple starting materials in a highly atom- and step-economical manner. scbt.com

A hypothetical multicomponent reaction for the synthesis of this compound could involve a three-component coupling. For example, a reaction could be envisioned between pentanal, a trifluoromethyl-containing component, and a reducing agent in a one-pot process. A more plausible approach would be a variation of the Grignard reaction, where a trifluoromethyl Grignard reagent (CF₃MgX) could react with hexanal. However, the generation and use of such a reagent can be challenging. A more common approach is the reaction of a pentyl Grignard reagent with a trifluoromethyl-containing carbonyl compound, such as trifluoroacetaldehyde (B10831) or its synthetic equivalents.

A potential cascade reaction sequence could be designed starting from a readily available material. For instance, a Prins-type cyclization followed by fragmentation could theoretically lead to the desired carbon skeleton with the required functionalities. A cascade reaction could be initiated by the reaction of a homoallylic alcohol with a trifluoromethyl-containing electrophile, which upon rearrangement and subsequent reaction steps, could yield the target molecule. mnstate.edu

It is important to note that these are proposed applications of these advanced synthetic strategies. The development of such a direct multicomponent or cascade reaction for the synthesis of this compound would represent a significant advancement in the efficient synthesis of such chiral fluorinated alcohols.

Chemical Reactivity and Transformations of 1,1,1 Trifluoroheptan 2 Ol

Functional Group Derivatization at the Hydroxyl Moiety

The hydroxyl group of 1,1,1-Trifluoroheptan-2-ol is a key site for various chemical modifications, allowing for the synthesis of a wide range of derivatives. Common derivatization reactions include esterification and etherification.

Esterification: The hydroxyl group can be readily converted into an ester. For instance, reaction with β-carboline carboxylic acids in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) yields the corresponding enantiopure esters. This process is crucial for creating derivatives with potential biological activity.

Etherification: The formation of ethers from the hydroxyl group is another important transformation. While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of secondary alcohols suggests that Williamson ether synthesis and other standard etherification protocols would be applicable.

The table below summarizes common derivatization reactions for hydroxyl groups, which are applicable to this compound. researchgate.net

| Reaction Type | Reagent Class | Product |

| Esterification | Acyl chlorides, Acid anhydrides | Ester |

| Etherification | Alkyl halides (with base) | Ether |

| Silylation | Silyl halides | Silyl ether |

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group significantly influences the molecule's properties, enhancing its lipophilicity and metabolic stability. While the CF3 group itself is generally stable and less prone to direct transformation, its strong electron-withdrawing nature activates the adjacent carbon atom, influencing the reactivity of the rest of the molecule. Reactions that directly transform the trifluoromethyl group are less common but can be achieved under specific conditions.

The introduction of a trifluoromethyl group into organic molecules is a significant area of research. wikipedia.org Reagents like trifluoromethyltrimethylsilane and sodium trifluoroacetate (B77799) are used for this purpose. wikipedia.org

Electrophilic and Nucleophilic Reaction Pathways

The electronic properties of this compound allow it to participate in both electrophilic and nucleophilic reactions.

Nucleophilic Character: The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it a nucleophilic center. It can attack electrophiles, as seen in esterification and etherification reactions.

Electrophilic Character: The carbon atom attached to the hydroxyl group can act as an electrophile, especially after protonation of the hydroxyl group, which turns it into a good leaving group (H2O). libretexts.org This allows for nucleophilic substitution reactions to occur at this position. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon in related ketone precursors. nih.gov

The general scheme for nucleophilic attack on a protonated alcohol is shown below:

R-OH + H+ ⇌ R-OH2+ Nu- + R-OH2+ → Nu-R + H2O libretexts.org

Metal-Catalyzed Coupling Reactions and Other Transformations

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grustc.edu.cn While direct examples involving this compound are not explicitly detailed, its derivatives can participate in such reactions. For instance, if the hydroxyl group is converted into a better leaving group (e.g., a tosylate or triflate), the molecule can undergo coupling reactions with various organometallic reagents.

Nickel-catalyzed cross-coupling reactions, for example, are known to be effective for a wide range of substrates. ustc.edu.cn Furthermore, transition metals can catalyze various transformations, including C-P coupling reactions. researchgate.netsustech.edu.cn

Acid-Catalyzed Reactions and Rearrangements

Under acidic conditions, this compound can undergo several transformations. The protonation of the hydroxyl group is often the initial step, leading to the formation of a carbocation intermediate upon loss of water. leah4sci.comchemistrysteps.com

R-CH(OH)-CF3 + H+ → R-CH(OH2+)-CF3 → R-CH+-CF3 + H2O

This carbocation can then undergo various reactions:

Reaction with Nucleophiles: The carbocation can be attacked by nucleophiles present in the reaction medium.

Rearrangements: Carbocation intermediates are prone to rearrangements to form more stable carbocations. chemistrysteps.com However, the stability of the carbocation adjacent to the trifluoromethyl group will influence the likelihood and nature of such rearrangements. The electron-withdrawing nature of the CF3 group can destabilize an adjacent carbocation, potentially suppressing certain rearrangement pathways.

Elimination: Elimination of a proton from an adjacent carbon can lead to the formation of an alkene.

Acid-catalyzed reactions of aldehydes and ketones, which can be precursors to or derived from this compound, are also well-documented and include self-condensation and crossed-condensation reactions. nptel.ac.in

Cyclization and Heterocyclic Compound Formation from this compound Precursors

This compound and its derivatives can serve as precursors for the synthesis of various heterocyclic compounds. The presence of the trifluoromethyl group in these heterocycles can impart unique biological properties.

Intramolecular Cyclization: If the alkyl chain of a this compound derivative contains a suitable nucleophilic group, intramolecular cyclization can occur. mdpi.com For example, a halo-substituted derivative could undergo base-catalyzed cyclization to form a cyclic ether.

Formation of Oxazolines and Other Heterocycles: β-amino-α-trifluoromethyl alcohols, which can be synthesized from trifluoromethylated precursors, are valuable building blocks for heterocycles. nih.gov Although not directly this compound, these related structures illustrate the utility of the trifluoromethyl alcohol motif in forming nitrogen-containing rings.

Regenerative Cyclization: A modern approach to synthesizing N-heterocyclic compounds involves the regenerative cyclization of diamines with amino alcohols, a process that can be catalyzed by manganese. nih.gov This highlights the broader strategies available for constructing complex heterocyclic systems from simple building blocks.

The formation of heterocyclic compounds is a broad field with many synthetic routes. msu.eduuou.ac.in

Stereochemical Investigations of 1,1,1 Trifluoroheptan 2 Ol

Determination of Absolute Configuration, including (R)- and (S)-Enantiomers

The determination of the absolute configuration of a chiral molecule, assigning it as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules, is a fundamental aspect of its stereochemical characterization. This is typically achieved through experimental techniques such as X-ray crystallography of a single crystal of one enantiomer or a suitable derivative. Spectroscopic methods, including vibrational circular dichroism (VCD) and electronic circular dichroism (ECD), are also powerful tools for assigning absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations.

While these methods are well-established for a wide range of chiral molecules, specific studies applying them to 1,1,1-Trifluoroheptan-2-ol have not been reported in the literature.

Analysis and Control of Enantiomeric Excess and Purity

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. The control and analysis of enantiomeric excess are critical in many applications, particularly in the pharmaceutical industry where the two enantiomers of a drug can have vastly different biological activities.

Common methods for determining enantiomeric excess include chiral chromatography (both gas and liquid), nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents, and polarimetry. The development of enantioselective synthetic methods, such as asymmetric catalysis or the use of chiral auxiliaries, is key to obtaining compounds with high enantiomeric purity.

No specific data on the enantiomeric excess of this compound samples or methods for its enantioselective synthesis have been published.

Diastereomeric Relationships and Stereoselectivity in Reactions

When a molecule containing a chiral center undergoes a reaction that creates a new stereocenter, the formation of diastereomers is possible. The study of these reactions, and the factors that influence the preferential formation of one diastereomer over another (diastereoselectivity), provides valuable insight into reaction mechanisms and allows for the synthesis of complex molecules with specific three-dimensional structures.

Investigations into the diastereomeric relationships and stereoselectivity in reactions involving this compound would be essential for its use as a chiral building block in organic synthesis. However, no such studies have been documented.

Conformational Analysis of this compound Derivatives

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to understand the relative energies of different spatial arrangements of atoms and the barriers to their interconversion. For derivatives of this compound, techniques such as NMR spectroscopy (measuring coupling constants and Nuclear Overhauser Effects) and computational modeling are typically employed to determine the most stable conformations.

Specific conformational analyses of derivatives of this compound are not described in the current body of scientific literature.

Advanced Spectroscopic Characterization of 1,1,1 Trifluoroheptan 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 1,1,1-Trifluoroheptan-2-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the fluorine and oxygen atoms. The proton on the carbon bearing the hydroxyl group (H-2) is expected to appear as a multiplet due to coupling with the protons on the adjacent carbons and the fluorine atoms. The terminal methyl group (H-7) will appear as a triplet, while the methylene (B1212753) protons will exhibit complex multiplet patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon attached to the trifluoromethyl group (C-2) will show a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms. The trifluoromethyl carbon (C-1) will also be a quartet. The chemical shifts of the carbons in the pentyl chain will be in the typical aliphatic region.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.orghuji.ac.il For this compound, the three fluorine atoms of the CF₃ group are chemically equivalent and are expected to produce a single signal, which will be split into a doublet by the adjacent proton (H-2). wikipedia.org The typical chemical shift range for CF₃ groups is between -50 to -70 ppm. wikipedia.org

Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |

| H-2 | ~3.8 - 4.2 | - | Multiplet |

| H-3 | ~1.5 - 1.7 | ~30 - 35 | Multiplet |

| H-4 | ~1.3 - 1.5 | ~25 - 30 | Multiplet |

| H-5 | ~1.2 - 1.4 | ~22 - 27 | Multiplet |

| H-6 | ~1.2 - 1.4 | ~31 - 36 | Multiplet |

| H-7 | ~0.9 | ~14 | Triplet, J ≈ 7 Hz |

| OH | Variable | - | Singlet (broad) |

| C-1 (CF₃) | - | ~125 | Quartet, ¹JCF ≈ 280 Hz |

| C-2 (CHOH) | - | ~70 | Quartet, ²JCF ≈ 30 Hz |

| C-3 | - | ~32 | - |

| C-4 | - | ~28 | - |

| C-5 | - | ~23 | - |

| C-6 | - | ~31 | - |

| C-7 | - | ~14 | - |

| ¹⁹F | - | - | Doublet, ³JHF ≈ 7 Hz (referenced to CFCl₃) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound based on its fragmentation pattern. For this compound, electron ionization (EI) would likely lead to the observation of the molecular ion peak ([M]⁺), albeit potentially of low intensity, and several characteristic fragment ions.

The fragmentation of secondary alcohols often proceeds via alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule). The presence of the trifluoromethyl group will significantly influence the fragmentation pathways.

Expected Fragmentation Pattern for this compound

| m/z | Proposed Fragment | Formation Pathway |

| 170 | [C₇H₁₃F₃O]⁺ (M⁺) | Molecular Ion |

| 152 | [C₇H₁₁F₃]⁺ | Dehydration ([M-H₂O]⁺) |

| 113 | [C₅H₁₁]⁺ | Alpha-cleavage |

| 101 | [C₂H₂F₃O]⁺ | Alpha-cleavage |

| 69 | [CF₃]⁺ | Cleavage of the C1-C2 bond |

Infrared (IR) Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. vscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carbon-hydrogen (C-H), carbon-oxygen (C-O), and carbon-fluorine (C-F) bonds.

The O-H stretching vibration will appear as a broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded alcohol. vscht.cz The C-H stretching vibrations of the alkyl chain will be observed in the 2850-3000 cm⁻¹ region. vscht.cz The C-F stretching vibrations are typically strong and appear in the 1000-1400 cm⁻¹ region. The C-O stretching vibration for a secondary alcohol is expected around 1100 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium to Strong |

| C-F | Stretching | 1000 - 1400 | Strong |

| C-O | Stretching | ~1100 | Medium to Strong |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in elucidating the connectivity of atoms within a molecule, which is particularly useful for complex structures.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, COSY would show correlations between H-2 and the protons on C-3, as well as between adjacent methylene protons along the pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.orgcolumbia.edu It would be used to definitively assign the ¹H and ¹³C signals for each CHₓ group in this compound. For instance, the proton signal at ~4.0 ppm would correlate with the carbon signal at ~70 ppm, confirming their direct bond.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Assessment

This compound is a chiral molecule, existing as two enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a key technique for distinguishing between enantiomers. youtube.com CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com Enantiomers will produce mirror-image CD spectra.

The CD spectrum of a chiral alcohol like this compound would be expected to show Cotton effects, which are characteristic positive or negative bands. rsc.org The sign and magnitude of these Cotton effects can be used to determine the absolute configuration of a particular enantiomer, often by comparison with theoretical calculations or empirical rules for similar compounds. Vibrational Circular Dichroism (VCD) can also be a powerful tool for the stereochemical analysis of chiral molecules. nih.gov

X-ray Diffraction Analysis of Crystalline Forms and Derivatives

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and stereochemistry. libretexts.orgmkuniversity.ac.in While obtaining a suitable single crystal of the liquid this compound itself may be challenging, this technique is highly applicable to its solid derivatives.

Crystalline derivatives, such as esters (e.g., benzoate, p-nitrobenzoate) or urethanes, can be synthesized. X-ray diffraction analysis of these derivatives would allow for the unambiguous determination of the relative and absolute stereochemistry of the chiral center at C-2. The resulting crystal structure would provide a detailed map of the atomic positions, confirming the connectivity established by NMR and revealing intermolecular interactions, such as hydrogen bonding, in the solid state. Powder X-ray diffraction (PXRD) can also be used to characterize the crystalline nature of such derivatives. nih.gov

Applications of 1,1,1 Trifluoroheptan 2 Ol As a Versatile Synthetic Building Block

Role in the Construction of Complex Organic Architectures

The strategic placement of the trifluoromethyl group in 1,1,1-trifluoroheptan-2-ol makes it a valuable synthon for introducing fluorine into larger, more complex organic molecules. Trifluoromethylated compounds are of significant interest due to their enhanced metabolic stability, lipophilicity, and binding affinity in biological systems. Synthetic chemists utilize this compound as a precursor to trifluoromethyl-containing ketones, which are versatile intermediates for creating a range of complex structures and heterocyclic compounds. nih.govresearchgate.netresearchgate.net The conversion of the alcohol to a ketone, typically through oxidation, provides a reactive site for further carbon-carbon bond formation and cyclization reactions.

This building block can be incorporated into multi-step syntheses to construct intricate molecular frameworks. Its aliphatic chain can be functionalized, and the trifluoromethylated stereocenter can direct the stereochemical outcome of subsequent reactions, making it a useful tool in the total synthesis of complex natural product analogues.

Precursor for Bioactive Compound Analogues and Medicinal Intermediates

The synthesis of bioactive compounds and their analogues is a primary application area for this compound. mdpi.com The introduction of a trifluoromethyl group can dramatically alter the pharmacological profile of a molecule. researchgate.net This strategy, known as "fluoro-tuning," is widely employed in medicinal chemistry to enhance drug efficacy, improve metabolic stability, and modulate bioavailability.

This compound serves as a starting material for synthesizing analogues of existing drugs or novel chemical entities. By incorporating the trifluoro-2-heptanol moiety, researchers can systematically study the structure-activity relationships (SAR) of bioactive molecules. nih.gov For instance, it can be used to create trifluoromethylated versions of natural products or other pharmacologically active compounds, leading to the discovery of new therapeutic agents with improved properties. researchgate.net The compound is a precursor to intermediates like trifluoromethyl ketones and trifluoromethylpyridazines, which are important scaffolds in the development of pharmaceuticals. orgsyn.orgresearchgate.net

Table 1: Examples of Bioactive Scaffolds Derived from Fluorinated Intermediates

| Scaffold Class | Potential Therapeutic Area | Role of Fluorination |

|---|---|---|

| Trifluoromethyl-substituted Pyrazolines | Anti-inflammatory, Antimicrobial | Enhanced metabolic stability and receptor binding |

| Fluorinated Benzofuran Derivatives | Antihypertensive, Antiarrhythmic | Increased lipophilicity and cell membrane permeability |

| 1,2,3-Triazole Derivatives | Antineoplastic, Antioxidant | Modulation of electronic properties and binding interactions |

This table provides illustrative examples of how fluorinated building blocks contribute to the development of medicinally relevant compound classes.

Utility in Asymmetric Catalysis as a Chiral Scaffold or Ligand Precursor

In the field of asymmetric catalysis, the demand for novel chiral ligands is continuous. nih.gov Chiral fluorinated alcohols like this compound are attractive precursors for the synthesis of such ligands. The stereogenic center at the C-2 position provides the necessary chirality, which can be transferred to a catalytic system to control the enantioselectivity of a chemical reaction.

The hydroxyl group can be derivatized to attach coordinating groups, such as phosphines or amines, to create bidentate or polydentate ligands. These ligands can then be complexed with transition metals (e.g., rhodium, palladium, iridium) to form highly efficient and selective asymmetric catalysts. The trifluoromethyl group can influence the steric and electronic properties of the resulting catalyst, fine-tuning its activity and selectivity for specific transformations, such as asymmetric hydrogenation or carbon-carbon bond-forming reactions. researchgate.net While the concept is well-established, the development of ligands derived specifically from this compound is a more specialized area of research.

Integration into Fluorous Chemistry Methodologies and Fluorous Tagging

Fluorous chemistry utilizes the unique properties of highly fluorinated compounds to simplify the purification of reaction products. A "fluorous tag," which is a perfluoroalkyl or highly fluorinated alkyl chain, can be temporarily attached to a molecule. nih.gov The tagged molecule will preferentially partition into a fluorous solvent or adsorb onto a fluorous solid phase (like fluorous silica (B1680970) gel), allowing for easy separation from non-fluorinated reagents and byproducts. researchgate.net

This compound, while not heavily fluorinated enough to be a "heavy" fluorous tag itself, serves as a model and building block for "light" fluorous tagging strategies. The trifluoromethyl group provides sufficient fluorous character for certain applications. For example, it can be incorporated into substrates or reagents to facilitate separation using fluorous solid-phase extraction (F-SPE). This methodology is particularly useful in parallel synthesis and library generation, where rapid purification of multiple compounds is essential. nih.gov The principle relies on the selective retention of the lightly fluorinated compounds on a fluorous stationary phase while non-fluorinated impurities are washed away.

Applications in Materials Science and Polymer Chemistry

In materials science, the incorporation of fluorine into polymers can lead to materials with desirable properties such as high thermal stability, chemical resistance, low surface energy (hydrophobicity and oleophobicity), and unique optical properties.

This compound can be used as a monomer or a modifying agent in polymer synthesis. For example, it can be converted into a methacrylate (B99206) or acrylate (B77674) monomer and subsequently polymerized to create fluorinated polymers. These polymers might find applications as specialty coatings, low-refractive-index materials for optical devices, or hydrophobic surfaces. The specific length of the pentyl chain and the presence of the trifluoromethyl group allow for precise tuning of the final material's properties, such as its glass transition temperature and surface characteristics.

Computational and Theoretical Investigations of 1,1,1 Trifluoroheptan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are essential for elucidating the electronic structure of 1,1,1-Trifluoroheptan-2-ol, which in turn governs its reactivity. These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule and the energies of its molecular orbitals.

Detailed research findings indicate that methods like Density Functional Theory (DFT), with functionals such as B3LYP, and ab initio methods like Møller-Plesset perturbation theory (MP2), are commonly employed. These calculations, typically performed with basis sets like 6-311+G(d,p), allow for the optimization of the molecule's geometry and the calculation of various electronic properties.

Key electronic descriptors obtained from these calculations include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-deficient regions of the molecule, highlighting sites susceptible to electrophilic or nucleophilic attack. The electronegative trifluoromethyl group significantly influences this distribution.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution and are used to predict non-covalent interactions and sites of protonation.

Partial Atomic Charges: Calculating the partial charges on each atom provides a quantitative measure of the polarity of bonds, such as the C-F, C-O, and O-H bonds.

These quantum calculations provide a foundational understanding of the molecule's intrinsic properties, paving the way for more complex simulations. purdue.edu

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents typical data obtained from quantum chemical calculations for illustrative purposes.

| Property | Value | Method/Basis Set |

| HOMO Energy | -7.2 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | +1.5 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 8.7 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | 2.1 Debye | B3LYP/6-311+G(d,p) |

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations provide critical insights into its behavior in the liquid phase and in solution, revealing details about intermolecular interactions and the influence of solvents. nih.govresearchgate.net

These simulations rely on force fields, which are sets of empirical potential energy functions that describe the interactions between atoms. By solving Newton's equations of motion for a system of molecules, MD simulations can predict macroscopic properties from the underlying microscopic interactions. researchgate.net

Key findings from MD simulations on similar fluorinated alcohols include:

Hydrogen Bonding: The primary intermolecular interaction for this compound is hydrogen bonding, involving the hydroxyl group. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds in the pure liquid and in mixtures.

Self-Aggregation: In certain environments, fluorinated molecules can exhibit tendencies to self-aggregate or form clusters. MD simulations can explore these phenomena by analyzing the spatial distribution functions and coordination numbers between molecules.

The development of accurate force field parameters specifically for fluorinated compounds is crucial for the reliability of these simulations. uq.edu.au

Conformational Space Exploration and Energy Landscape Analysis

Due to the presence of several rotatable single bonds, this compound can exist in numerous different three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and to understand the energy barriers between them. nih.gov

This exploration is typically performed by systematically rotating the dihedral angles of the molecule and calculating the corresponding energy using quantum chemical methods. nih.gov The results are visualized on a Potential Energy Surface (PES), where energy minima correspond to stable conformers and saddle points represent the transition states for conformational changes. nih.gov

For this compound, the key dihedral angles to consider are around the C-C bonds of the heptyl chain and the C-O bond of the alcohol group. The analysis reveals how the bulky and electronegative trifluoromethyl group and the hydroxyl group sterically and electronically influence the preferred shape of the molecule. Intramolecular interactions, such as weak hydrogen bonds between the hydroxyl hydrogen and the fluorine atoms, can also play a role in stabilizing certain conformations. researchgate.net

Table 2: Relative Energies of Stable Conformers of this compound (Illustrative) This table illustrates how the relative energies of different conformers might be presented. The conformers are defined by the dihedral angle of the main carbon chain.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | ~180° | 0.00 | 65 |

| Gauche (+) | ~60° | 0.85 | 17.5 |

| Gauche (-) | ~-60° | 0.85 | 17.5 |

Reaction Mechanism Elucidation and Transition State Characterization

Theoretical calculations are invaluable for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products.

This process involves:

Locating Stationary Points: Reactants and products are located as minima on the PES.

Identifying Transition States: The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. It is characterized as a first-order saddle point on the PES.

For reactions such as the oxidation of the alcohol group or esterification, quantum chemical calculations can be used to model the step-by-step process of bond breaking and formation. By characterizing the geometry and electronic structure of the transition states, researchers can gain a detailed understanding of the factors that control the reaction rate and selectivity. This knowledge is crucial for designing new synthetic routes and predicting the chemical stability of the compound.

Future Research Directions and Emerging Opportunities for 1,1,1 Trifluoroheptan 2 Ol

Development of Novel and Sustainable Synthetic Protocols

While methods for the synthesis of chiral trifluoromethylated alcohols exist, there is considerable scope for the development of more sustainable and efficient protocols for producing enantiomerically pure 1,1,1-Trifluoroheptan-2-ol. Future research should focus on several key areas:

Biocatalytic Asymmetric Reduction: The asymmetric reduction of the corresponding ketone, 1,1,1-trifluoroheptan-2-one (B12847238), is a promising route. While the use of alcohol dehydrogenases (ADHs) for the reduction of 1,1,1-trifluoroacetone (B105887) has been documented, extending this to longer-chain substrates like 1,1,1-trifluoroheptan-2-one is a logical next step. google.com Research in this area could involve screening existing enzyme libraries or employing directed evolution to develop highly selective and active ADHs for this specific substrate. The use of whole-cell biocatalysts, such as baker's yeast, could also offer a cost-effective and environmentally friendly alternative. google.comwipo.int

Catalytic Asymmetric Hydrogenation: The development of highly efficient and enantioselective metal-catalyzed hydrogenation processes is another critical research avenue. Building upon existing work on the asymmetric hydrogenation of 1,1,1-trifluoroacetone using ruthenium phosphine (B1218219) complex catalysts, new ligand scaffolds could be designed to accommodate the longer alkyl chain of 1,1,1-trifluoroheptan-2-one. google.comnih.gov A key challenge will be to achieve high turnover numbers and enantioselectivities under mild reaction conditions.

Green Chemistry Approaches: Future synthetic strategies should prioritize the principles of green chemistry. This includes the use of non-toxic, renewable starting materials, solvent-free reaction conditions or the use of environmentally benign solvents, and the development of catalytic systems that can be easily recovered and recycled. Exploring flow chemistry for the continuous and safe production of this compound could also be a significant advancement.

| Synthetic Protocol | Potential Advantages | Key Research Challenges |

| Biocatalytic Asymmetric Reduction | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and optimization for the specific substrate. |

| Catalytic Asymmetric Hydrogenation | High efficiency, scalability. | Development of highly selective and robust catalysts. |

| Green Chemistry Approaches | Reduced environmental impact, improved safety. | Integration of sustainable practices into existing synthetic routes. |

Exploration of Undiscovered Reactivity Profiles and Catalytic Functions

The unique electronic properties conferred by the trifluoromethyl group suggest that this compound may exhibit novel reactivity and catalytic capabilities.

Oxidation to Trifluoromethyl Ketones: While the oxidation of secondary trifluoromethylated alcohols to the corresponding ketones is a known transformation, exploring milder and more selective catalytic methods is of interest. thieme.dethieme-connect.combohrium.comresearchgate.net The resulting chiral 1,1,1-trifluoroheptan-2-one would be a valuable synthon in its own right.

Catalyst and Ligand Development: Chiral fluorinated alcohols can serve as valuable ligands in asymmetric catalysis. The potential of this compound and its derivatives as chiral ligands in various metal-catalyzed reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions, should be systematically investigated. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the metal center, potentially leading to enhanced catalytic activity and selectivity.

Organocatalysis: The use of fluorinated alcohols as organocatalysts or additives in organocatalyzed reactions is an emerging area. The strong hydrogen-bond donating ability of the hydroxyl group, enhanced by the adjacent trifluoromethyl group, could be exploited to activate substrates in various transformations.

Rational Design of Derivatives for Targeted Synthetic Applications

The hydroxyl group of this compound provides a convenient handle for the synthesis of a wide range of derivatives with tailored properties and applications.

Chiral Building Blocks: Derivatization of the hydroxyl group can lead to the formation of chiral ethers, esters, and other functional groups. These derivatives can serve as valuable building blocks for the synthesis of complex, biologically active molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, making these derivatives attractive for pharmaceutical and agrochemical research. acs.orgscilit.comrsc.orgnih.gov

Fluorous Tags and Surfactants: The combination of a hydrophilic hydroxyl group and a lipophilic, fluorinated alkyl chain makes this compound an interesting candidate for the development of novel fluorous tags and surfactants. These could find applications in fluorous biphasic catalysis for catalyst recovery and in materials science. societechimiquedefrance.frresearchgate.net

Probes for Chemical Biology: The incorporation of reporter groups, such as fluorophores or biotin, onto the this compound scaffold could lead to the development of novel chemical probes for studying biological systems.

| Derivative Type | Potential Application | Key Design Considerations |

| Chiral Ethers and Esters | Synthesis of pharmaceuticals and agrochemicals. | Metabolic stability, binding affinity. |

| Fluorous Tags | Catalyst recovery in fluorous biphasic systems. | Partitioning behavior between fluorous and organic phases. |

| Chemical Probes | Imaging and studying biological processes. | Biocompatibility, target specificity. |

Advanced Spectroscopic Probes and Methodological Innovations

The presence of the trifluoromethyl group provides a unique spectroscopic handle for the characterization of this compound and its interactions.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful tool for studying the structure, dynamics, and interactions of fluorinated molecules. The development of chiral derivatizing agents and solvating agents that can be used in conjunction with ¹⁹F NMR would facilitate the rapid and accurate determination of the enantiomeric purity of this compound. nih.govnih.govresearchgate.netacs.org Furthermore, ¹⁹F NMR can be used to probe intermolecular interactions, providing insights into the binding of this compound-derived ligands to metal centers or the association of its derivatives with biological macromolecules. rsc.org

Vibrational Circular Dichroism (VCD): VCD spectroscopy is a powerful technique for the determination of the absolute configuration of chiral molecules in solution, without the need for crystallization. spectroscopyeurope.combiotools.usresearchgate.netnih.gov The application of VCD, in combination with quantum chemical calculations, to this compound would provide a definitive assignment of its absolute stereochemistry. This technique could also be used to study the conformational preferences of this molecule and its derivatives in different solvent environments.

Deeper Insight into Fluorous Interactions and Phase Behavior

The "fluorous" nature of the trifluoromethyl group and the extended perfluoroalkyl chain in potential derivatives of this compound opens up opportunities to explore and exploit fluorous interactions and phase behavior.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 1,1,1-trifluoroheptan-2-ol, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves nucleophilic trifluoromethylation. For example, trifluoromethyltrimethylsilane (TMS-CF₃) can react with heptanal in the presence of a fluoride catalyst (e.g., TBAF) at 0°C to form the trifluoromethylated alcohol. Yield optimization requires precise control of stoichiometry (e.g., 1.2 equiv TMS-CF₃) and temperature . Purification via fractional distillation or column chromatography is recommended due to potential byproducts.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the trifluoromethyl group (δ ≈ -60 to -70 ppm). ¹H NMR can resolve the alcohol proton (δ ~2.0–3.0 ppm) and adjacent CF₃ group splitting patterns .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z corresponding to [M–H₂O]⁺) validate molecular weight and structural integrity.

- Chiral HPLC : Required if enantiomeric purity is a concern (e.g., (S)-(-)-enantiomer studies) .

Q. What safety precautions are essential when handling fluorinated alcohols like this compound?

- Methodological Answer : Despite limited specific data for this compound, analogous fluorinated alcohols (e.g., 1H,1H,2H,2H-Perfluorohexan-1-ol) require:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Keep in sealed containers under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved, and what catalysts improve enantiomeric excess?

- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINOL-derived catalysts) with TMS-CF₃ and aldehydes can yield enantiomerically enriched products. For instance, (S)-(-)-1,1,1-trifluoroheptan-2-ol (97% ee) was synthesized using a chiral palladium complex, achieving >90% ee under optimized conditions . Kinetic resolution or enzymatic methods (e.g., lipase-mediated acetylation) may further enhance selectivity.

Q. What computational methods aid in predicting the reactivity and solvation effects of this compound in organic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the CF₃ group on alcohol acidity. Solvent effects (e.g., ethanol, THF) can be simulated using COSMO-RS to predict solubility and hydrogen-bonding interactions . These models guide solvent selection for reactions like esterification or nucleophilic substitutions.

Q. How do fluorinated alcohols like this compound influence reaction kinetics in comparison to non-fluorinated analogs?

- Methodological Answer : The strong electron-withdrawing CF₃ group increases alcohol acidity (pKa ~12–14 vs. ~16–18 for non-fluorinated alcohols), accelerating proton transfer in acid-catalyzed reactions. Kinetic studies using stopped-flow spectroscopy or in-situ IR monitoring reveal rate enhancements in esterifications or SN2 mechanisms . Comparative studies with heptan-2-ol highlight fluorination’s impact on transition-state stabilization.

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound?

- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. To resolve:

- Reproducibility : Use high-purity samples (≥97%) and standardized methods (e.g., ASTM distillation for boiling points).

- Solubility : Conduct gravimetric analysis in multiple solvents (e.g., hexane, ethanol) under controlled humidity . Cross-validate with computational solubility parameters (Hansen solubility sphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.